3-Ethyl-4-methoxy-phenyl-acetamide
Description
3-Ethyl-4-methoxy-phenyl-acetamide is an acetamide derivative featuring a phenyl ring substituted with an ethyl group at the 3-position and a methoxy group at the 4-position, linked to an acetamide moiety. The ethyl substituent contributes moderate electron-donating and lipophilic properties, while the methoxy group enhances solubility and influences electronic interactions. This compound’s reactivity and biological activity are likely modulated by these substituents, as seen in related molecules .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(3-ethyl-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-9-6-8(7-11(12)13)4-5-10(9)14-2/h4-6H,3,7H2,1-2H3,(H2,12,13) |
InChI Key |
WFBRAWQBKNHTFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(=O)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Ethyl-4-methoxy-phenyl-acetamide with key analogs from the evidence, focusing on substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Effects: Ethyl vs. Amino/Cyano: The 3-ethyl group in the target compound provides moderate hydrophobicity, whereas amino () and cyanoethyl-ethylamino () groups introduce polarity or electron-withdrawing effects, altering solubility and reactivity . Benzyloxy vs.
Synthetic Pathways: The target compound’s synthesis may involve acetylation of a 3-ethyl-4-methoxyaniline precursor, analogous to methods in (iodination and column chromatography) or (reflux with isothiocyanates). In contrast, cyano-containing analogs () require additional steps to introduce nitrile groups .
Applications and Safety: Pharmaceutical Potential: Phenacetin () highlights acetamides’ historical role in analgesics. The ethyl and methoxy substituents in the target compound may improve metabolic stability compared to amino derivatives (), which are lab-restricted due to toxicity . Material Science: Bulkier analogs () could serve as ligands in catalysis or polymer additives .
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